molecular formula C30H26ClN3S B14242193 N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine CAS No. 303163-14-6

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine

Cat. No.: B14242193
CAS No.: 303163-14-6
M. Wt: 496.1 g/mol
InChI Key: ZPPGZDGOIYNWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the aromatic substituents. Common reagents used in these reactions include chlorinating agents, thionating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives with various aromatic substituents. Examples might include:

  • 2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazole
  • 4-(3-Methylphenyl)-2-pyridylamine

Uniqueness

What sets N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine apart is its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties

Properties

CAS No.

303163-14-6

Molecular Formula

C30H26ClN3S

Molecular Weight

496.1 g/mol

IUPAC Name

4-[2-(2-chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine

InChI

InChI=1S/C30H26ClN3S/c1-21-9-7-13-23(19-21)28-29(35-30(34-28)25-14-5-6-15-26(25)31)24-16-18-33-27(20-24)32-17-8-12-22-10-3-2-4-11-22/h2-7,9-11,13-16,18-20H,8,12,17H2,1H3,(H,32,33)

InChI Key

ZPPGZDGOIYNWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)C4=CC(=NC=C4)NCCCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.